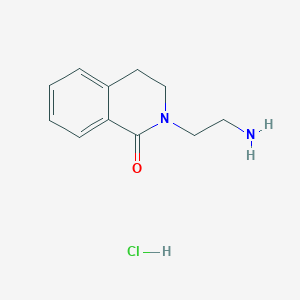
2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride
説明
2-Aminoethyl methacrylate hydrochloride (AMA) is an amine-based methacrylic monomer used in the production of polymers and copolymers that are utilized in a wide range of applications, including coatings, adhesives, and medical devices . It is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .
Molecular Structure Analysis
The molecular formula of 2-Aminoethyl methacrylate hydrochloride is C6H12ClNO2 . The InChI string is InChI=1S/C6H11NO2.ClH/c1-5(2)6(8)9-4-3-7;/h1,3-4,7H2,2H3;1H .
Chemical Reactions Analysis
2-Aminoethyl methacrylate hydrochloride is a highly reactive monomer due to the presence of the methacrylate group, which enables it to undergo both free radical polymerization and other polymerization reactions .
Physical And Chemical Properties Analysis
2-Aminoethyl methacrylate hydrochloride is a white to light yellow powder or crystal . It has a melting point of 102-110 °C .
科学的研究の応用
Therapeutic Potential and Mechanisms of Action
2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride, as part of the broader family of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, has been explored for its varied therapeutic applications beyond its initial neurotoxicity profile. The THIQ scaffold, recognized for its role in natural compounds and pharmaceuticals, has found significant applications in drug discovery, particularly in cancer, central nervous system (CNS) disorders, malaria, and more. THIQ derivatives have been patented for their anticancer properties and are being studied for their potential in treating infectious diseases such as malaria, tuberculosis, HIV-infection, and others. The US FDA's approval of trabectedin, a THIQ derivative, for soft tissue sarcomas underscores the milestone achieved in anticancer drug discovery using this scaffold (Singh & Shah, 2017).
One specific THIQ derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), found in the mammalian brain, exhibits neuroprotective, antiaddictive, and antidepressant-like activities. Its pharmacological effects are attributed to mechanisms such as MAO inhibition, free radical scavenging, and modulation of the glutamatergic system. These properties suggest 1MeTIQ's considerable potential as a drug for CNS disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Pharmacological Importance and Applications
The pharmacological significance of isoquinoline derivatives, including 2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride, extends to a wide array of therapeutic areas. Isoquinolines, due to their heterocyclic structure, exhibit a range of biological activities such as antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial effects. This broad spectrum of pharmacological activities highlights the versatile potential of isoquinoline derivatives in modern therapeutics (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).
Safety And Hazards
特性
IUPAC Name |
2-(2-aminoethyl)-3,4-dihydroisoquinolin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-6-8-13-7-5-9-3-1-2-4-10(9)11(13)14;/h1-4H,5-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBFKLYCQCFSFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=CC=CC=C21)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




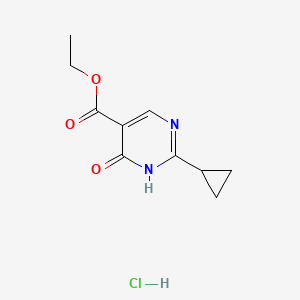
![Ethyl 1-cyano-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B1379479.png)
![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1379482.png)
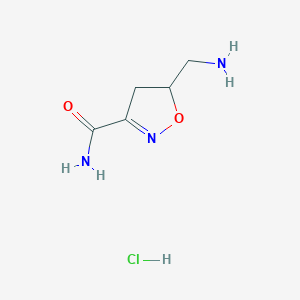
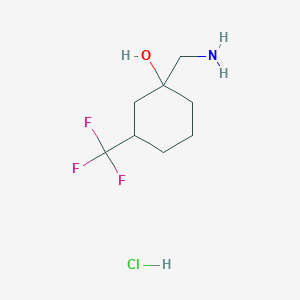
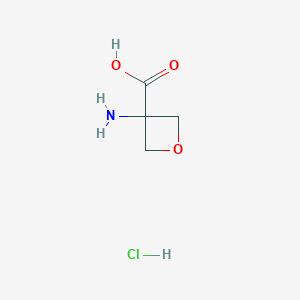
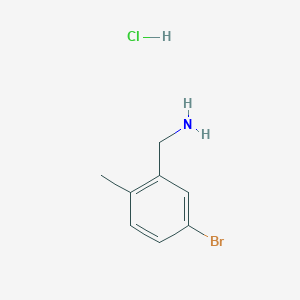
amine hydrochloride](/img/structure/B1379487.png)
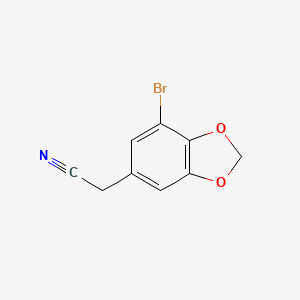
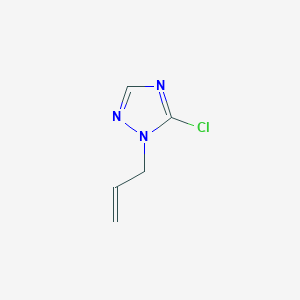
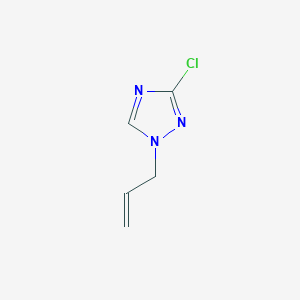
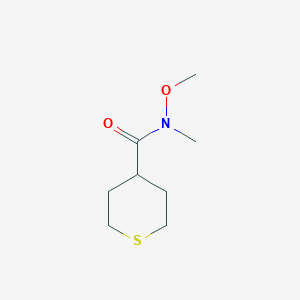
![3-cyclopropanecarbonyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1379496.png)